molecular formula C9H11NO2S B1585708 3,4-Dimethoxythiobenzamide CAS No. 58952-14-0

3,4-Dimethoxythiobenzamide

Cat. No.: B1585708
CAS No.: 58952-14-0
M. Wt: 197.26 g/mol
InChI Key: KAOGWKRVOAXQDX-UHFFFAOYSA-N
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Description

3,4-Dimethoxythiobenzamide is an organic compound belonging to the class of thiobenzamides. It is characterized by its white crystalline solid form and solubility in organic solvents. The molecular formula of this compound is C9H11NO2S, and it has a molecular weight of 197.26 g/mol. This compound has garnered attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxythiobenzamide typically involves the reaction of 1,2-Dimethoxybenzene with potassium thiocyanate . The reaction is carried out under specific conditions to ensure the formation of the desired product. The detailed synthetic route includes:

    Starting Materials: 1,2-Dimethoxybenzene and potassium thiocyanate.

    Reaction Conditions: The reaction is conducted in the presence of a suitable solvent and under controlled temperature conditions to facilitate the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxythiobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol or amine derivatives.

    Substitution: The methoxy groups on the benzene ring can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethoxythiobenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential antioxidant and antibacterial activities.

    Medicine: Research has explored its potential therapeutic applications, including its use in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxythiobenzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed that the compound exerts its effects through:

    Molecular Targets: Potential targets include enzymes and receptors involved in oxidative stress and bacterial growth.

    Pathways Involved: The compound may modulate pathways related to antioxidant defense and bacterial cell wall synthesis.

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • 3,4-Dimethoxybenzylamine

Comparison: 3,4-Dimethoxythiobenzamide is unique due to the presence of both methoxy and thiobenzamide functional groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the thiobenzamide group enhances its potential as an antioxidant and antibacterial agent, distinguishing it from other dimethoxybenzamides .

Properties

IUPAC Name

3,4-dimethoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-11-7-4-3-6(9(10)13)5-8(7)12-2/h3-5H,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOGWKRVOAXQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374349
Record name 3,4-Dimethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58952-14-0
Record name 3,4-Dimethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58952-14-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

25 g of 3,4-dimethoxybenzonitrile and 23 g of thioacetamide were dissolved in 120 ml of 10% hydrochloric acid-DMF. The solution was heated at 90° C. for 3 hours. The solution was further heated at 130° C. for 5 hours to conduct a reaction. The solvent was removed by distillation. The residue was washed twice with 100 ml of diethyl ether. Similar washing was conducted with 100 ml of water. The resulting crystals were collected by filtration and dried. Recrystallization from methanol was conducted to obtain 18.7 g of 3,4-dimethoxythiobenzamide as light brown columnar crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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